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Compound Name:
2,3-Dihydroxy-6-methoxybenzoic

acid

CAS No.: 148460-90-6

Cat. No.: B3241781

Get Quote

Abstract & Theoretical Foundation
The compound 2,3-dihydroxy-6-methoxybenzoic acid is a polysubstituted phenolic acid,

structurally related to the microbial siderophore moiety 2,3-dihydroxybenzoic acid (2,3-DHBA)

and the plant metabolite 6-methoxysalicylic acid.[1] Its specific substitution pattern—featuring a

catechol group (2,3-diOH) and an ortho-methoxy group (6-OMe)—creates a unique electronic

environment that significantly influences its UV-Vis absorption profile.[1]

Electronic Transitions
The UV-Vis spectrum of this molecule is governed by

and

transitions typical of benzene derivatives.[1] However, three critical structural factors modulate
these transitions:

The Catechol Moiety (2,3-OH): Acts as a strong auxochrome, donating electron density into

the ring (
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-donor), resulting in a bathochromic (red) shift compared to benzoic acid.[1]

The 6-Methoxy Group: Provides an additional auxochromic effect.[1] Being ortho to the

carboxyl group, it may induce steric hindrance that forces the carboxylate out of planarity,

potentially affecting the intensity (hypochromic effect) of the primary benzenoid band (Band

II).[1]

Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a stable hydrogen bond

with the carbonyl oxygen of the carboxylic acid (salicylate-type bonding), stabilizing the

ground state and influencing the

.[1]

Predicted Spectral Features: Based on empirical data for 2,3-DHBA and 6-methoxysalicylic

acid, 2,3-dihydroxy-6-methoxybenzoic acid is expected to exhibit:

Band II (Benzenoid E2 band):

250–265 nm (High intensity).

Band I (Conjugation B band):

310–330 nm (Moderate intensity, sensitive to pH).

Experimental Protocol: Spectral Acquisition
Materials & Reagents[1]

Analyte: 2,3-dihydroxy-6-methoxybenzoic acid (>98% purity).[1]

Solvents: Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ), Acetonitrile (UV Cutoff <190

nm).[1]

Buffers: Phosphate buffer (pH 2.0, 7.4), Borate buffer (pH 10.0).[1]

Additives: 0.1 M HCl, 0.1 M NaOH, EDTA (disodium salt).[1]

Critical Pre-Check: Catechol Oxidation
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Warning: 2,3-dihydroxy compounds are highly susceptible to autoxidation, particularly in

alkaline conditions, forming o-quinones which absorb strongly in the visible region (400–500

nm).[1]

Mitigation: All alkaline measurements must be performed immediately after mixing. De-gas

buffers with Argon or Nitrogen if high precision is required.[1]

Step-by-Step Workflow
Step 1: Stock Solution Preparation
Dissolve the compound in Methanol to ensure complete solubility before diluting into aqueous

buffers.[1]

Target Concentration: 1.0 mM (Stock).

Weighing: Weigh 1.84 mg (MW

184.15 g/mol ) into a 10 mL volumetric flask.

Solvation: Dissolve in 10 mL Methanol. Sonicate for 2 minutes.

Step 2: Working Solution & Solvent Scans
Prepare working solutions (

) in three distinct environments to observe solvatochromic and pH shifts.
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Environment
Preparation (Total
Vol: 3 mL)

Purpose Expected State

Acidic (pH < 2)
Stock +

0.1 M HCl

Protonated Neutral

Physiological (pH 7.4)
Stock +

PBS

Mono-anionic

Alkaline (pH > 10)
Stock +

0.1 M NaOH

Di/Tri-anionic

Step 3: Instrumental Parameters
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent

Cary 60).[1]

Scan Range: 200 nm – 500 nm.[1]

Bandwidth: 1.0 nm (Critical for resolving fine structure in benzenoid bands).[1]

Scan Speed: Medium (400 nm/min).

Baseline: Auto-zero with blank solvent (buffer only) prior to sample measurement.[1]

Data Analysis & Interpretation
Spectral Characteristics
Upon scanning, you will observe specific shifts based on the ionization state of the molecule.[1]

Acidic State (Neutral Species):

Expect a sharp peak at 210-220 nm and a broader band at 300-310 nm.[1]
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The 6-methoxy group typically induces a slight red shift (+5-10 nm) compared to

unsubstituted 2,3-DHBA.[1]

Alkaline State (Anionic Species):

Bathochromic Shift: Deprotonation of the phenolic -OH groups (pKa

9-10 and 13) raises the energy of the non-bonding orbitals (

), reducing the energy gap for the

transition.[1]

Expect the Band I peak to shift to 330-350 nm with increased hyperchromicity (intensity).

[1]

Note: Appearance of a broad band >400 nm indicates oxidation to a quinone species

(sample degradation).[1]

Calculation of Molar Extinction Coefficient ( )
Use the Beer-Lambert Law (

) to validate the purity and concentration.[1]

Select

from the acidic scan (e.g., 310 nm).

Plot Absorbance vs. Concentration (10, 25, 50, 75, 100

).[1]

Linear regression (

) confirms validity.[1]

Slope =

(units:
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).[1]

Visualized Workflows
Experimental Logic Flow
The following diagram illustrates the decision-making process for characterizing this specific

chromophore, including the critical oxidation check.
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(Aqueous Buffers)

Oxidation Check
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Reference SpectrumStable
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Immediate

Valid Spectrum
Calculate Epsilon

Quinone Detected
(Abs > 400nm)

Slow Scan/No Argon

Fast Scan

Click to download full resolution via product page

Caption: Workflow for UV-Vis characterization of oxidation-sensitive catechol derivatives.

pH-Dependent Ionization Pathway
Understanding the species present at each pH is vital for interpreting the spectra.[1]
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Neutral Species
(pH < 2)
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Caption: Predicted ionization steps for 2,3-dihydroxy-6-methoxybenzoic acid based on

salicylate analogs.[1]

References
Friedman, R. et al. (2006).[1] Structure and UV spectra of hydroxysalicylic acids. Journal of

Chemical & Engineering Data.

NIST Chemistry WebBook. (2023).[1] UV-Vis Spectrum of 2,3-Dihydroxybenzoic Acid.

National Institute of Standards and Technology.[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3241781/docs?utm_src=pdf-body-img#application-note-uv-vis-characterization-of-2-3-dihydroxy-6-methoxybenzoic-acid
https://www.benchchem.com/product/b3241781/docs?utm_src=pdf-body#application-note-uv-vis-characterization-of-2-3-dihydroxy-6-methoxybenzoic-acid
https://www.biosciencejournals.com/assets/archives/2013/vol1issue1/18.1.pdf
https://www.biosciencejournals.com/assets/archives/2013/vol1issue1/18.1.pdf
https://www.biosciencejournals.com/assets/archives/2013/vol1issue1/18.1.pdf
https://www.biosciencejournals.com/assets/archives/2013/vol1issue1/18.1.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C303388&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3241781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sielc Technologies. (2024).[1] UV-Vis Spectrum of Benzoic Acid Derivatives and HPLC

Methods. Sielc Application Library.

PubChem. (2024).[1] Compound Summary: 2,3-Dihydroxybenzoic Acid.[1][2][3][4][5][6][7]

National Library of Medicine.[1]

BenchChem. (2025).[1][6] Technical Overview: 2,3-Dihydroxy-4-methoxybenzoic Acid. (Used

for structural analog comparison).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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